4,4'-Methylenebis(2,3,6-trimethylphenol)
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Overview
Description
4,4’-Methylenebis(2,3,6-trimethylphenol) is an organic compound with the molecular formula C19H24O2. It is a type of bisphenol, characterized by two phenol groups connected by a methylene bridge. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
The synthesis of 4,4’-Methylenebis(2,3,6-trimethylphenol) typically involves the reaction of 2,3,6-trimethylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between the two phenol groups. Industrial production methods often utilize catalysts to enhance the reaction efficiency and yield. For example, the gas phase alkylation of phenol with excess methanol at high temperatures (around 450°C) on magnesium oxide catalysts doped with alkali or other metal oxides can be employed .
Chemical Reactions Analysis
4,4’-Methylenebis(2,3,6-trimethylphenol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and hydroquinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol rings, leading to the formation of various substituted derivatives.
Major products formed from these reactions include 2,3,5-trimethyl-1,4-benzoquinone and 2,3,5-trimethyl-1,4-hydroquinone .
Scientific Research Applications
4,4’-Methylenebis(2,3,6-trimethylphenol) has several scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Medicine: Research is ongoing to explore its potential therapeutic effects due to its antioxidant activity.
Industry: It is used as a stabilizer in lubricants and fuels to enhance their oxidative stability.
Mechanism of Action
The antioxidant activity of 4,4’-Methylenebis(2,3,6-trimethylphenol) is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process involves the formation of stable phenoxyl radicals, which do not propagate further radical reactions. The compound’s molecular structure, with multiple methyl groups and hydroxyl groups, enhances its radical scavenging efficiency .
Comparison with Similar Compounds
4,4’-Methylenebis(2,3,6-trimethylphenol) can be compared with other bisphenols such as:
4,4’-Methylenebis(2,6-di-tert-butylphenol): Known for its strong antioxidant properties and used in similar applications.
2,2’-Methylenebis(4-methylphenol): Another bisphenol with antioxidant properties, but with different substituents on the phenol rings.
The uniqueness of 4,4’-Methylenebis(2,3,6-trimethylphenol) lies in its specific substitution pattern, which provides a balance between steric hindrance and radical stabilization, making it an effective antioxidant.
Properties
CAS No. |
29366-02-7 |
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Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
4-[(4-hydroxy-2,3,5-trimethylphenyl)methyl]-2,3,6-trimethylphenol |
InChI |
InChI=1S/C19H24O2/c1-10-7-16(12(3)14(5)18(10)20)9-17-8-11(2)19(21)15(6)13(17)4/h7-8,20-21H,9H2,1-6H3 |
InChI Key |
AKRWBYMONJDTKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)CC2=C(C(=C(C(=C2)C)O)C)C |
Origin of Product |
United States |
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